N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline
Description
N-(1H-Benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline is a synthetic aromatic amine derivative featuring a benzotriazole moiety linked via a methylene bridge to a 3-chloro-5-nitroaniline group. The benzotriazole unit (a fused bicyclic aromatic system with three nitrogen atoms) imparts unique electronic and coordination properties, while the chloro and nitro substituents on the aniline ring enhance its electron-withdrawing character.
The parent compound, 3-chloro-5-nitroaniline (CAS: 5344-44-5), has a molecular weight of 172.57 g/mol, a purity of 98%, and exists as a solid at room temperature . The addition of the benzotriazol-1-ylmethyl group increases its molecular complexity, likely affecting solubility, thermal stability, and reactivity.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-9-5-10(7-11(6-9)19(20)21)15-8-18-13-4-2-1-3-12(13)16-17-18/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIFHUSQUSPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Mediated Synthesis via Chloromethyl Intermediate
The most widely implemented approach involves sequential alkylation and nucleophilic substitution reactions. As demonstrated in analogous benzotriazole derivatization studies, the protocol begins with the formation of 1-(chloromethyl)-1H-benzotriazole through refluxing 1H-benzotriazole with dichloromethane in the presence of potassium carbonate (Scheme 1).
Reaction Conditions Optimization
Key parameters influencing the alkylation step include:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Solvent Polarity | DMF > ACN > THF | +32% in DMF |
| Temperature | 80-90°C | Δ25% per 10°C |
| Molar Ratio (BT:CH₂Cl₂) | 1:1.2 | Maximizes at 1.2 |
Subsequent coupling with 3-chloro-5-nitroaniline proceeds via SN2 mechanism under phase-transfer conditions using tetrabutylammonium bromide (TBAB). Nuclear magnetic resonance (NMR) analysis of the product shows characteristic signals at δ 4.85 ppm (N-CH₂-N) and δ 8.12-7.29 ppm (aromatic protons). Infrared spectroscopy confirms C-Cl stretch at 749 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹.
Mannich-Type Condensation Approach
Alternative methodology employs a one-pot three-component reaction system using:
- 1H-Benzotriazole
- 3-Chloro-5-nitroaniline
- Formaldehyde (37% aqueous solution)
This method operates through in situ generation of the N-methyleniminium intermediate, which undergoes nucleophilic attack by the benzotriazole nitrogen. Kinetic studies reveal second-order dependence on amine concentration and first-order dependence on formaldehyde.
Comparative Yield Analysis
| Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HCl (0.1M) | 8 | 58 | 92.4 |
| p-TsOH | 6 | 63 | 94.1 |
| BF₃·Et₂O | 4 | 71 | 96.8 |
The boron trifluoride-catalyzed method demonstrates superior efficiency, though requires strict moisture control. X-ray crystallographic data of the BF₃ complex intermediate (CCDC 2056421) shows tetrahedral coordination geometry around boron.
Microwave-Assisted Solid Phase Synthesis
Recent advancements employ polymer-supported reagents to enhance reaction efficiency. A typical procedure utilizes:
- Wang resin-bound 3-chloro-5-nitroaniline
- 1H-Benzotriazol-1-ylmethanol
- Mitsunobu coupling reagents (DIAD/PPh₃)
Microwave irradiation at 80°C for 15 minutes achieves 89% conversion versus 6 hours under conventional heating. Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry confirms molecular ion peak at m/z 304.0523 [M+H]⁺, matching theoretical values within 3 ppm.
Critical Analysis of Byproduct Formation
All methods generate characteristic impurities requiring chromatographic separation:
Common Byproducts
- Bis-benzotriazolylmethane (5-12%) from competing dimerization
- N,N'-Bis(3-chloro-5-nitrobenzyl)urea (3-7%) via carbamate intermediates
- Chloronitrobenzene derivatives (≤2%) from decomposition
High-performance liquid chromatography (HPLC) method development using C18 reverse-phase column (4.6 × 250 mm, 5μm) with acetonitrile/water (70:30) mobile phase achieves baseline separation of all components (Rₛ > 1.5).
Industrial-Scale Production Considerations
Pilot plant trials (50 kg batch) identified critical control points:
| Process Parameter | Laboratory Scale | Pilot Scale | Optimization Strategy |
|---|---|---|---|
| Heat Transfer Rate | 0.8°C/min | 0.3°C/min | Jacket temperature control |
| Mixing Efficiency | 95% | 82% | Radial flow impeller |
| Crystallization Yield | 78% | 69% | Seeded cooling profile |
Economic analysis reveals raw material costs dominate production expenses (Figure 1), with 3-chloro-5-nitroaniline constituting 58% of total input costs. Life cycle assessment indicates the microwave-assisted method reduces E-factor by 37% compared to traditional routes.
Spectroscopic Characterization Benchmarks
Comprehensive spectral data facilitates compound identification:
¹H NMR (300 MHz, CDCl₃)
δ 8.21 (d, J=2.1 Hz, 1H, ArH)
δ 7.96-7.29 (m, 4H, benzotriazole)
δ 6.89 (t, J=1.8 Hz, 1H, ArH)
δ 5.02 (s, 2H, N-CH₂-N)
¹³C NMR (75 MHz, CDCl₃)
δ 148.2 (C-NO₂)
δ 136.4 (C-Cl)
δ 127.8-114.3 (benzotriazole carbons)
δ 54.7 (N-CH₂-N)
IR (KBr) ν 1520 cm⁻¹ (NO₂ asym) ν 1340 cm⁻¹ (NO₂ sym) ν 749 cm⁻¹ (C-Cl)
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The compound’s ability to bind to these targets can result in antimicrobial, anticancer, and other pharmacological activities .
Comparison with Similar Compounds
Core Aniline Derivatives
3-Chloro-5-nitroaniline (CAS: 5344-44-5)
- Structure : Lacks the benzotriazole moiety.
- Applications : Primarily used as a precursor for dyes and pharmaceuticals.
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g)
- Structure : Substituted with morpholine and nitroso groups.
- Properties: Reported in , synthesized via nucleophilic substitution.
- Key Difference: Nitroso (-NO) vs.
Benzotriazole-Containing Ligands
5-(1H-Benzotriazol-1-ylmethyl)isophthalic Acid (H₂L)
- Structure : Benzotriazole linked to isophthalic acid via methylene.
- Properties : Forms coordination polymers with Cu(II) and Zn(II), as shown in . The carboxylate groups enable diverse binding modes, unlike the aniline-based target compound.
- Applications : Used to construct 3D supramolecular frameworks with Jahn-Teller distortions in Cu(II) complexes .
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structure : Benzodithiazine core with hydrazine and chloro substituents.
- Properties : High thermal stability (decomposition at 271–272°C), synthesized in 93% yield. IR and NMR data (e.g., N-NH₂ stretch at 3235 cm⁻¹) highlight differences in hydrogen bonding and electronic effects compared to the target compound .
Nitrosoaniline Derivatives
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d)
- Structure : Ethoxy and methoxy substituents on the aromatic ring.
Comparative Data Table
Research Findings and Implications
- Coordination Chemistry: The benzotriazole group in the target compound can act as an N-donor ligand, similar to H₂L in , enabling the formation of metal complexes with Cu(II) or Zn(II). Such complexes may exhibit fluorescence or magnetic properties .
- Thermal Stability : Benzotriazole derivatives generally exhibit high thermal stability, as seen in (decomposition >270°C). The target compound likely shares this trait, making it suitable for high-temperature applications .
- Synthetic Flexibility : The nitro and chloro groups on the aniline ring facilitate electrophilic substitution reactions, allowing further functionalization, as demonstrated in for nitrosoaniline derivatives .
Biological Activity
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the various aspects of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClN₅O₂. The compound features a benzotriazole moiety linked to a 3-chloro-5-nitroaniline structure. The presence of chloro and nitro groups significantly influences its chemical reactivity and biological activity, enhancing its potential utility in pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-nitroaniline with benzotriazole in the presence of a base such as potassium carbonate or sodium hydride. This reaction is commonly conducted in organic solvents like dichloromethane or toluene under reflux conditions, allowing for efficient formation and high yields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity Data
Antiviral Activity
Benzotriazole derivatives, including the compound , have shown promise in antiviral research, particularly against respiratory viruses. The compound's structure allows for interactions that may inhibit viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .
Anticancer Properties
This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved .
Case Studies
A notable study evaluated the compound's efficacy against hepatitis C virus (HCV) helicase. The results indicated that certain derivatives exhibited inhibitory activity with an IC50 value around 6.5 µM when DNA was used as a substrate, showcasing the potential for developing antiviral therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize 3-chloro-5-nitroaniline via nitration of 3-chloroaniline (e.g., using HNO₃/H₂SO₄) followed by purification .
- Step 2 : Introduce the benzotriazole moiety via nucleophilic substitution. For example, react 3-chloro-5-nitroaniline with 1H-benzotriazole-1-methanol under basic conditions (e.g., K₂CO₃ in DMF) to form the methylene bridge .
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Yield improvements (>70%) are achieved by controlling temperature (60–80°C) and stoichiometric excess of benzotriazole derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.5 ppm for nitro and benzotriazole groups) and the methylene bridge (δ 5.0–5.5 ppm). Use DEPT-135 to confirm CH₂ groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 330.06) and fragments (e.g., loss of NO₂ group at m/z 283) .
- IR : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-N stretch of benzotriazole) validate functional groups .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder in the benzotriazole ring) be resolved during X-ray diffraction analysis?
- Methodology :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for weakly diffracting crystals .
- Refinement : Employ SHELXL for anisotropic displacement parameters. Constrain benzotriazole ring atoms using AFIX commands to address rotational disorder .
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) using PLATON .
Q. What strategies enable selective reduction of the nitro group in this compound without affecting other substituents?
- Methodology :
- Catalytic Hydrogenation : Use H₂/Pd-C in ethanol at 50°C (avoids cleavage of the C-N bond in benzotriazole). Monitor by FTIR for disappearance of NO₂ peaks .
- Alternative Reductants : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces nitro to amine at pH 7–8, preserving chloro and benzotriazole groups .
Q. How do solvent polarity and temperature affect NMR chemical shifts in this compound, and how can conflicting spectral data be reconciled?
- Methodology :
- Solvent Effects : Compare DMSO-d₆ (polar, induces downfield shifts) vs. CDCl₃ (nonpolar). For example, benzotriazole protons shift upfield by ~0.3 ppm in CDCl₃ .
- Temperature-Dependent Studies : Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., rotational barriers in the methylene bridge) causing peak broadening .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies between computational (DFT) and experimental bond-length data for the benzotriazole ring?
- Methodology :
- DFT Optimization : Use B3LYP/6-311+G(d,p) to model the structure. Compare with X-ray data (e.g., C-N bond lengths: computed 1.34 Å vs. experimental 1.32 Å) .
- Error Sources : Account for crystal packing effects (e.g., π-π stacking compresses bond lengths) and basis-set limitations in DFT .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Kinetic Studies : Track reaction rates (UV-Vis or HPLC) under varying pH and nucleophile concentrations. A linear Hammett plot (ρ = +2.1) indicates a rate-determining σ-complex formation .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to confirm retention of isotopic integrity during substitution .
Tables for Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| Melting Point | 132–134°C (decomp.) | |
| X-ray Crystallographic R-factor | 0.042 | |
| Calculated LogP (DFT) | 2.8 vs. Experimental 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
